molecular formula C31H36N2O4 B3862841 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol

Cat. No.: B3862841
M. Wt: 500.6 g/mol
InChI Key: TXXLUYBHTXLIEY-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol is a complex organic compound with a molecular formula of C30H34N2O4 and a molecular weight of 486.60 g/mol . This compound features a piperazine ring substituted with naphthalen-1-yloxy groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalen-1-ol derivatives, which are then reacted with piperazine under controlled conditions. Common reagents include bases like sodium hydroxide and solvents such as ethanol. The reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, whether in a biological system or a chemical process .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
  • 2-Hydroxy-1-naphthalen-1-yloxypropyl derivatives

Uniqueness

Compared to similar compounds, 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol stands out due to its unique structural features, such as the extended butan-2-ol chain and the specific positioning of the naphthalen-1-yloxy groups. These characteristics may confer distinct reactivity and interaction profiles, making it a valuable compound for specialized applications .

Properties

IUPAC Name

1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O4/c34-26(15-20-36-30-13-5-9-24-7-1-3-11-28(24)30)21-32-16-18-33(19-17-32)22-27(35)23-37-31-14-6-10-25-8-2-4-12-29(25)31/h1-14,26-27,34-35H,15-23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXLUYBHTXLIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CCOC2=CC=CC3=CC=CC=C32)O)CC(COC4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
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1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
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1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
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1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
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1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
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1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol

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